molecular formula C16H18N6O2S B2430128 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-30-0

3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2430128
CAS No.: 1021055-30-0
M. Wt: 358.42
InChI Key: IBGWGBBCNVRKQV-UHFFFAOYSA-N
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Description

“3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series of novel triazole-pyrimidine-based compounds . These compounds showed promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Discovery as Anti-Diabetic Drugs

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds demonstrated excellent antioxidant and insulinotropic activity, highlighting their promise in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Role in Prostate Cancer Treatment

The development of AZD3514, a small-molecule androgen receptor downregulator, for the treatment of advanced prostate cancer was facilitated by structural modifications to the triazolopyridazine moiety. This compound underwent clinical trials, demonstrating the therapeutic potential of triazolopyridazine derivatives in oncology (Bradbury et al., 2013).

Antihistaminic and Anti-inflammatory Activities

A series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines were synthesized and evaluated for antihistaminic activity and their effect on eosinophil infiltration, showing potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antimalarial Activity

New sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety showed significant in vitro antimicrobial activity against various bacteria and were also screened for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antitrypanosomal Activity

Novel heterocyclic nitrofurfural hydrazones showed significant in vitro and in vivo activity against Trypanosoma cruzi, revealing the potential of triazolopyridazine derivatives in treating Chagas disease (Novinsion et al., 1976).

Properties

IUPAC Name

6-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-13-17-18-15-7-8-16(19-22(13)15)20-9-11-21(12-10-20)25(23,24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGWGBBCNVRKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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